4-(DIETHYLSULFAMOYL)-N-{4'-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}BENZAMIDE
Description
This compound features a biphenyl core substituted with two diethylsulfamoyl groups and benzamide linkages. Its molecular architecture is characterized by steric bulk from the dimethylated biphenyl and electron-withdrawing sulfamoyl moieties, which may enhance binding affinity in enzyme inhibition (e.g., carbonic anhydrase) while influencing pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O6S2/c1-7-39(8-2)47(43,44)31-17-11-27(12-18-31)35(41)37-33-21-15-29(23-25(33)5)30-16-22-34(26(6)24-30)38-36(42)28-13-19-32(20-14-28)48(45,46)40(9-3)10-4/h11-24H,7-10H2,1-6H3,(H,37,41)(H,38,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMBGGLHIDKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)CC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIETHYLSULFAMOYL)-N-{4'-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-(diethylsulfamoyl)benzoyl chloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
4-(DIETHYLSULFAMOYL)-N-{4'-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(DIETHYLSULFAMOYL)-N-{4'-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}BENZAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(DIETHYLSULFAMOYL)-N-{4'-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Differences
The target compound is compared to three analogues from the evidence (Table 1):
Structural and Pharmacological Insights
Sulfamoyl Groups :
- The target compound and share diethylsulfamoyl groups, which are critical for enzyme inhibition (e.g., carbonic anhydrase IX/XII targeting). However, the biphenyl core in the target may enhance binding affinity through extended hydrophobic interactions compared to the benzothiazole in or thiazole in .
The methoxy group in increases lipophilicity but may lower metabolic stability relative to the target’s dimethyl groups .
Linkers and Substituents :
- The ethyl linker in introduces flexibility but reduces planarity, possibly weakening target engagement compared to the rigid biphenyl in the target .
Molecular Weight and Solubility :
- The target’s higher molecular weight (~690 g/mol) may limit oral bioavailability compared to smaller analogues (e.g., ). However, its balanced logP (estimated ~3.5) suggests moderate membrane permeability .
Biological Activity
The compound 4-(Diethylsulfamoyl)-N-{4'-[4-(diethylsulfamoyl)benzamido]-3,3'-dimethyl-[1,1'-biphenyl]-4-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and highlighting its potential applications.
Chemical Structure and Properties
The compound belongs to the class of sulfamoyl derivatives and features a biphenyl structure, which is known to influence its biological properties. The presence of multiple functional groups, including sulfonamide moieties, enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O4S2 |
| Molecular Weight | 478.64 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing diethylsulfamoyl groups have shown effectiveness against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : In studies involving structurally related compounds, MIC values were determined against pathogens such as E. coli and S. aureus. These studies suggest that modifications in the sulfonamide group can enhance antibacterial activity .
- Mechanism of Action : The antimicrobial effect is hypothesized to stem from the inhibition of bacterial folate synthesis pathways, similar to other sulfonamide antibiotics.
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Research into related sulfamoyl compounds has demonstrated:
- Cytotoxicity : In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines, including breast and prostate cancer cells .
- Cell Cycle Arrest : Studies indicate that these compounds may cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation of tumor cells.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of sulfamoyl compounds for their antibacterial activity against multidrug-resistant strains. The results showed that compounds with similar structural features exhibited promising antimicrobial effects, with the diethylsulfamoyl group enhancing efficacy against resistant strains .
- Cytotoxicity Assays : In a study assessing the cytotoxic effects of sulfamoyl derivatives on various cancer cell lines, it was found that specific modifications significantly increased cell death rates compared to controls. The compound under review was included in a broader analysis of structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
